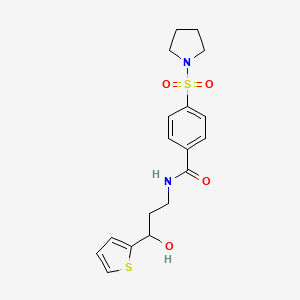

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 4-(pyrrolidin-1-ylsulfonyl) substituent on the aromatic ring and a 3-hydroxy-3-(thiophen-2-yl)propyl chain attached to the amide nitrogen. The hydroxyl group in the propyl chain suggests hydrogen-bonding capacity, influencing pharmacokinetic properties such as bioavailability and metabolic stability. Although direct biological data for this compound are unavailable in the provided evidence, its structural features align with analogs studied for applications in enzyme inhibition (e.g., LSD1 inhibitors) and drug development .

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c21-16(17-4-3-13-25-17)9-10-19-18(22)14-5-7-15(8-6-14)26(23,24)20-11-1-2-12-20/h3-8,13,16,21H,1-2,9-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGHQPYNBGVFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine.

Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using 3-chloro-1-(thiophen-2-yl)propan-1-ol.

Final Coupling: The final step involves coupling the hydroxypropyl intermediate with the benzamide core under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Azides or thioethers.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

Receptor Modulation: It may modulate the activity of specific receptors by binding to them and altering their conformation or signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to benzamide derivatives in and , which share core benzamide frameworks but differ in substituents:

- Thiophene Positional Effects : Compounds 4a and 4b () demonstrate that thiophene substitution at the para (4a) vs. meta (4b) position on benzamide alters electronic distribution and melting points (4a: 198–200°C; 4b: 192–194°C). The target compound’s thiophene is part of a hydroxypropyl side chain, which may reduce crystallinity compared to aromatic thiophene derivatives .

- Sulfonamide Groups : The pyrrolidine sulfonyl group in the target compound differs from the benzenesulfonamide in Example 53 (). Pyrrolidine’s cyclic amine may improve solubility over aryl sulfonamides, as seen in higher yields for pyrrolidine-containing analogs (e.g., 28% in Example 53 vs. 40–60% yields in ) .

Table 1: Comparative Physical Data

- Synthesis : The target compound’s synthesis likely involves amide coupling and sulfonylation steps, similar to Example 53 (), which uses Suzuki-Miyaura cross-coupling with palladium catalysts. However, the hydroxypropyl-thiophene side chain may require additional protection/deprotection steps to preserve the hydroxyl group during synthesis .

- Purity Validation: Compounds in report <5% theoretical/experimental value discrepancies (e.g., 4a: 0.8% difference), suggesting high purity.

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity based on available research findings, case studies, and relevant data.

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₃O₂S

- Molecular Weight : 253.33 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of glucosylceramide synthase (GCS), an enzyme implicated in several metabolic disorders .

- Antimicrobial Properties : Derivatives containing thiophene and pyrrolidine moieties are often evaluated for their antibacterial and antifungal activities, suggesting potential use in treating infections .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits significant antimicrobial activity. A comparative analysis with known antibiotics showed that derivatives of similar structures had Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The specific activity of this compound needs further investigation to establish its precise MIC values.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain derivatives can selectively inhibit cancer cell lines while showing reduced toxicity to normal cells. For example, compounds with similar structural characteristics exhibited a selectivity index indicating their potential as anticancer agents .

Case Studies and Research Findings

- Study on GCS Inhibition :

- Antimicrobial Efficacy :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.